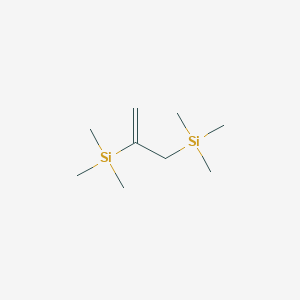

2,3-Bis(trimethylsilyl)-1-propene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-trimethylsilylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGXKSVOMSCMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336236 | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17891-65-5 | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Bis(trimethylsilyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-bis(trimethylsilyl)-1-propene, a versatile organosilicon compound with applications in organic synthesis. This document delves into the core principles of its synthesis, focusing on a robust and well-documented method. The guide will explore the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present key data to ensure scientific integrity and reproducibility. The content is structured to offer both theoretical understanding and practical insights for researchers in the field.

Introduction

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, owing to their unique reactivity and stability. Among these, allylsilanes are particularly valuable intermediates, participating in a wide array of carbon-carbon bond-forming reactions. This compound, with its two strategically placed trimethylsilyl groups, offers a unique platform for further functionalization and is a subject of interest for the synthesis of complex molecular architectures. This guide will focus on a prevalent and effective method for its synthesis, providing the necessary details for its successful implementation in a laboratory setting.

Core Synthetic Strategy: Silylation of an Allene Precursor

The most direct and commonly referenced method for the synthesis of this compound involves the reaction of a silylated allene with a silylating agent. A key precursor for this transformation is 1,3-bis(trimethylsilyl)allene. The reaction proceeds via the deprotonation of the allene at the C1 position, followed by quenching with a suitable electrophile, in this case, a methyl group source.

Mechanistic Insights

The underlying principle of this synthetic route lies in the acidity of the allenic proton at the C1 position of 1,3-bis(trimethylsilyl)allene. The presence of the silicon atoms influences the electron density of the allene system, making the terminal protons susceptible to deprotonation by a strong base, such as an organolithium reagent.[1][2][3] The resulting allenyl-lithium intermediate is a potent nucleophile that can readily react with an electrophile.

The choice of the base is critical to the success of the reaction. Organolithium reagents, such as n-butyllithium or methyllithium, are commonly employed due to their strong basicity, which is sufficient to deprotonate the silylated allene.[1][2] The subsequent reaction with a methylating agent, such as methyl iodide, introduces the methyl group at the C1 position, yielding the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the principles outlined above.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1,3-Bis(trimethylsilyl)allene | C₉H₂₀Si₂ | 184.42 | (Specify) | Starting material |

| n-Butyllithium (in hexanes) | C₄H₉Li | 64.06 | 1.1 equivalents | Titrate before use |

| Methyl iodide | CH₃I | 141.94 | 1.2 equivalents | Freshly distilled |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | (Specify) | As solvent |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | (Specify) | For quenching |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | (Specify) | For drying |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,3-bis(trimethylsilyl)allene and anhydrous diethyl ether under an inert atmosphere of nitrogen.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for an additional hour.

-

Methylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃): δ 4.65 (s, 2H, =CH₂), 1.65 (s, 2H, -CH₂-), 0.10 (s, 18H, 2 x Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 145.2 (=C<), 108.1 (=CH₂), 25.4 (-CH₂-), -0.5 (Si(CH₃)₃).

-

Mass Spectrometry (EI): m/z (%) 186 (M⁺), 171, 73.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the deprotonation-methylation of 1,3-bis(trimethylsilyl)allene is a primary route, other strategies can be envisioned for the synthesis of this compound. One such alternative is the hydrosilylation of a suitably substituted alkyne or allene.[4][5][6][7] For instance, the transition-metal-catalyzed hydrosilylation of 1-(trimethylsilyl)propyne with trimethylsilane could potentially yield the desired product, although regioselectivity might be a challenge.[6]

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the provided experimental protocol, researchers can confidently prepare this valuable synthetic intermediate. The versatility of organosilicon compounds ensures that this compound will continue to be a relevant building block in the pursuit of novel and complex molecular targets.

References

-

Wang, Z., et al. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science, 2021, 12(32), 10843-10852. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Synthesis of allenes by 1,3-substitution with carbon nucleophiles. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Gulbinski, J., et al. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Scientific Reports, 2023, 13(1), 1-13. [Link]

-

Liptrot, D. J., et al. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst. Dalton Transactions, 2016, 45(1), 123-132. [Link]

-

Weires, A. G., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016, (117), e54898. [Link]

-

Chemistry LibreTexts. 8.1: Hydrosilylation of Alkenes. [Link]

-

Myers, A. G. Organolithium Reagents. Harvard University. [Link]

-

Wang, D., et al. Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. Organic Letters, 2023, 25(1), 133-138. [Link]

-

Thomas, A. A., et al. Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses, 2024, 101, 342-365. [Link]

-

Xu, S., et al. Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes. The Journal of Organic Chemistry, 2018, 83(11), 6186-6192. [Link]

-

Sapountzis, I., et al. Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, 2013, 5(8), 667-671. [Link]

-

Zhang, X., & Zhang, J. Radical transformations for allene synthesis. Chemical Science, 2022, 13(28), 8206-8225. [Link]

-

Gandon, V., et al. Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 2006, 8(20), 4393-4396. [Link]

-

Isono, Y., et al. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 2023, 28(8), 3356. [Link]

Sources

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02769G [pubs.rsc.org]

- 5. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5)

[1]

Executive Summary

This compound (CAS 17891-65-5) is a specialized organosilicon reagent characterized by its unique bifunctional structure, containing both an allylic silane and a vinylic silane moiety. This dual functionality allows it to serve as a versatile "dianion equivalent" of isobutene in organic synthesis. It is primarily employed in the construction of complex carbocyclic frameworks, including cyclopentenones via [3+2] annulation strategies, and as a linchpin for sequential electrophilic substitutions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 17891-65-5 |

| IUPAC Name | Trimethyl(2-trimethylsilylprop-2-enyl)silane |

| Synonyms | 2,3-Bis(TMS)-1-propene; 1,1'-(1-methylene-1,2-ethanediyl)bis[1,1,1-trimethylsilane] |

| Molecular Formula | C |

| Molecular Weight | 186.44 g/mol |

| Structure | CH |

| Appearance | Clear, colorless liquid |

| Boiling Point | 73–75 °C at 20 mmHg (approx. 180 °C at 760 mmHg) |

| Density | ~0.82 g/mL at 25 °C |

| Solubility | Soluble in ether, THF, CH |

Synthesis & Production

The synthesis of this compound is non-trivial due to the potential for isomerization to the thermodynamically more stable 1,3-isomer. The most robust protocol involves the reductive silylation of propargyl bromide using magnesium and trimethylsilyl chloride (TMSCl).

Mechanistic Pathway

The reaction proceeds via the formation of a propargyl/allenyl Grignard intermediate. The presence of excess TMSCl traps the intermediate at both the

Figure 1: Reductive silylation pathway for the synthesis of CAS 17891-65-5.

Experimental Protocol (Optimized)

Reagents: Propargyl bromide (1.0 equiv), Magnesium turnings (2.2 equiv), TMSCl (2.2 equiv), THF (anhydrous). Precaution: The reaction is highly exothermic.

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and activate with a crystal of iodine.

-

Initiation: Add TMSCl and a small portion of propargyl bromide in THF to initiate the Grignard formation.

-

Addition: Dropwise add the remaining propargyl bromide/THF solution at 0°C to control the exotherm.

-

Reflux: Heat to reflux for 2–4 hours to ensure complete disilylation.

-

Workup: Quench with saturated NH

Cl at 0°C. Extract with pentane or ether. -

Purification: Fractional distillation is critical to separate the 2,3-isomer (bp ~74°C/20mmHg) from the 1,3-isomer and monosilylated byproducts.

Reactivity & Mechanisms

The defining feature of CAS 17891-65-5 is its sequential reactivity . It contains two distinct silicon centers:

-

Allylic Silane (C3): Highly reactive towards electrophiles (SE2' mechanism). Reacts first.

-

Vinylic Silane (C2): Less reactive; requires strong electrophiles or activation. Reacts second.

Mechanism 1: Regioselective Acylation (Sakurai-Hosomi Type)

When reacted with acid chlorides in the presence of a Lewis Acid (e.g., AlCl

Figure 2: Sequential activation mechanism. The allylic silane directs the initial C-C bond formation, preserving the vinyl silane for subsequent transformation.

Mechanism 2: [3+2] Annulation

This reagent is a formal equivalent of the trimethylenemethane (TMM) dianion. In the presence of bifunctional electrophiles or under specific Lewis Acid catalysis, it can form five-membered rings (cyclopentanoids).

-

Step 1: Allylation of the electrophile (loss of allylic TMS).

-

Step 2: Intramolecular attack of the resulting vinyl silane (or vinyl cation) on the pendant nucleophile/electrophile.

Applications in Synthesis

Drug Discovery & Natural Product Synthesis[4]

-

Terpenoid Scaffolds: Used to construct the A-ring of steroids or triquinane frameworks via iterative annulation.

-

Conjunctive Reagent: Acts as a "molecular glue," connecting two electrophilic fragments. The first electrophile attacks the allylic position; the second attacks the vinyl position (after ipso-substitution or epoxidation).

-

Polymer Chemistry: Used as a monomer or terminator to introduce silyl-functionalized side chains into polyolefins.

Safety & Handling

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis of C-Si bonds).

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and use within a fume hood.

References

-

Synthesis of 2,3-Bis(trimethylsilyl)propene: Org. Synth.1984 , 62, 58.

-

Reactivity of Bis-silyl Propenes: J. Am. Chem. Soc.1982 , 104, 4963.

-

PubChem Compound Summary for CID 530291: this compound.

- Silicon in Organic Synthesis: Colvin, E. W., Butterworths, 1981. (Standard text for organosilicon reagents).

An In-depth Technical Guide to 2,3-Bis(trimethylsilyl)-1-propene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(trimethylsilyl)-1-propene, a versatile organosilicon compound, holds significant potential in modern organic synthesis. Its unique structural arrangement, featuring two trimethylsilyl groups flanking a propene backbone, imparts distinct reactivity that makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and development.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its handling and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₂₂Si₂ | PubChem[1] |

| Molecular Weight | 186.44 g/mol | PubChem[1] |

| CAS Number | 17891-65-5 | PubChem[1] |

| IUPAC Name | trimethyl(2-trimethylsilylprop-2-enyl)silane | PubChem[1] |

| Appearance | Not explicitly stated, likely a liquid | General knowledge |

| Boiling Point | Data not available in searched sources | |

| Density | Data not available in searched sources | |

| Refractive Index | Data not available in searched sources |

Structural Confirmation:

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals corresponding to the different proton environments within the molecule.[1]

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum offers detailed information about the carbon skeleton of the molecule.[1]

Synthesis of this compound

A key application of this compound is as a precursor in the synthesis of other valuable organic molecules. While a direct, detailed synthesis protocol for this specific compound was not found in the immediate search results, its preparation is implicitly described in its use as a starting material in the synthesis of 2-substituted-4-trimethylsilylfurans.[2] The synthesis likely involves the reaction of an appropriate precursor with a trimethylsilylating agent. A general understanding of related syntheses, such as that for 1-methyl-1-(trimethylsilyl)allene, suggests a multi-step process potentially involving Grignard reagents and silylation.[3]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

Key Applications in Organic Synthesis

The strategic placement of the two trimethylsilyl groups in this compound makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds.

Synthesis of 2-Substituted-4-trimethylsilylfurans

A significant application of this compound is its use as a key starting material in the synthesis of 2-substituted-4-trimethylsilylfurans.[2] This transformation involves a Lewis acid-mediated reaction with acid chlorides, followed by epoxidation. The resulting epoxycarbonyl compounds then undergo cyclization to form the furan ring system. This methodology provides an efficient route to a range of substituted furans, which are important structural motifs in many natural products and pharmaceuticals.

Caption: Synthesis of 2-substituted-4-trimethylsilylfurans.[2]

Potential in Allylation Reactions

While specific studies on this compound are limited, the reactivity of the structurally similar 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions suggests a similar potential.[4] Such reactions are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of complex organic molecules. The presence of the trimethylsilyl groups can influence the regioselectivity and stereoselectivity of these reactions.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[1] Therefore, appropriate safety precautions must be taken during its handling and storage. It should be kept away from heat, sparks, open flames, and hot surfaces. The use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique structure allows for the efficient construction of complex molecules, particularly substituted furans. While some of its physical properties are not yet widely documented, its synthetic utility is evident. Further exploration of its reactivity is likely to uncover new and innovative applications in the fields of medicinal chemistry and materials science, making it a compound of continued interest for researchers and drug development professionals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

-

Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (1994). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene. Synthetic Communications, 24(20), 2893–2899. [Link]

-

Tong, X., Belyk, K. M., & Tellers, D. M. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393–4396. [Link]

Sources

- 1. This compound | C9H22Si2 | CID 530291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 2,3-bis(trimethylsilyl)-1-propene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-bis(trimethylsilyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is structured to serve as a detailed reference for researchers, scientists, and professionals in drug development and organosilicon chemistry. It moves from a theoretical prediction of the spectrum, based on fundamental principles of chemical equivalence and spin-spin coupling, to a detailed interpretation of each signal. This guide emphasizes the causality behind experimental choices and provides a robust, step-by-step protocol for acquiring a high-resolution spectrum. The analysis covers the distinct chemical shifts of the vinylic, allylic, and trimethylsilyl protons and deciphers the complex splitting patterns arising from geminal and long-range allylic couplings.

Introduction

The Molecular Structure of this compound

This compound, with the chemical formula C₉H₂₂Si₂, is an organosilicon compound featuring a propene backbone substituted with two trimethylsilyl (TMS) groups.[1][2] One TMS group is attached to the sp²-hybridized C2 carbon, while the second is attached to the sp³-hybridized C3 carbon. This substitution pattern gives rise to a unique and informative ¹H NMR spectrum, characterized by distinct regions for vinylic, allylic, and silyl protons.

Significance in Organosilicon Chemistry

Organosilicon compounds are pivotal in modern organic synthesis and materials science. The trimethylsilyl group, in particular, is widely used as a protecting group, a bulky substituent to direct stereochemistry, and a synthetic handle for further transformations. Molecules like this compound serve as valuable substrates and model systems for studying the electronic and steric effects of silyl groups on the reactivity and spectroscopic properties of adjacent functional groups, such as alkenes.

The Role of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, it allows for the precise mapping of the proton environment through three key pieces of information:

-

Chemical Shift (δ): Identifies the electronic environment of each proton.

-

Integration: Determines the relative number of protons responsible for each signal.

-

Spin-Spin Coupling (J): Reveals the connectivity of protons through the carbon framework.

This guide will dissect these features to build a complete picture of the molecule's structure as reflected in its ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum.

Identifying Chemically Non-Equivalent Proton Environments

The structure of this compound contains four distinct sets of chemically non-equivalent protons:

-

Vinylic Protons (=CH₂): The two protons on C1 are diastereotopic. The proton cis to the bulky C2 substituent is in a different chemical environment than the proton trans to it. They will have different chemical shifts.

-

Allylic Protons (-CH₂-): The two protons on the C3 methylene group are adjacent to a prochiral center (C2) and are therefore diastereotopic. They are expected to be chemically non-equivalent, though this may not be resolved at lower field strengths.

-

Vinylic TMS Protons (-Si(CH₃)₃): The 9 protons of the TMS group attached to the vinylic C2 carbon.

-

Allylic TMS Protons (-Si(CH₃)₃): The 9 protons of the TMS group attached to the allylic C3 carbon.

Predicted Chemical Shift (δ) Regions

The expected chemical shift regions for these protons are based on established correlations for various functional groups.[3][4][5]

| Proton Type | Structure Fragment | Predicted δ (ppm) | Rationale |

| Vinylic | H ₂C=C(SiMe₃)CH₂SiMe₃ | 4.5 - 6.5 | Protons attached to a C=C double bond are deshielded by the anisotropic effect of the π-system.[4] |

| Allylic | H₂C=C(SiMe₃)CH ₂SiMe₃ | 1.6 - 2.6 | Protons on a carbon adjacent to a C=C double bond experience mild deshielding.[4][5] |

| Vinylic TMS | H₂C=C(Si(CH ₃)₃)CH₂SiMe₃ | ~0.1 - 0.3 | Protons of TMS groups are highly shielded, but attachment to an sp² carbon causes slight deshielding relative to the standard at 0.0 ppm. |

| Allylic TMS | H₂C=C(SiMe₃)CH₂Si(CH ₃)₃ | ~0.0 - 0.1 | Protons of TMS groups attached to sp³ carbons are highly shielded and resonate very close to the TMS reference standard.[6][7] |

Anticipated Spin-Spin Coupling (J) Interactions

The connectivity of the protons leads to predictable spin-spin splitting patterns:

-

Geminal Coupling (²J): The two non-equivalent vinylic protons on C1 will split each other. For terminal alkenes, this coupling constant (²J_HH) is typically small, in the range of 0-3 Hz.

-

Allylic Coupling (⁴J): A four-bond coupling exists between the allylic protons on C3 and the vinylic protons on C1.[8][9] This long-range interaction is transmitted through the π-electron system of the double bond.[10][11] Two distinct allylic couplings are expected: one between the C3 protons and the cis-C1 proton, and another with the trans-C1 proton. These ⁴J_HH values are typically small, ranging from 0 to 3 Hz.[9][11]

Proton Coupling Network

The diagram below illustrates the key through-bond coupling relationships within the molecule.

Caption: Coupling network in this compound.

Detailed Spectral Analysis

Based on the theoretical predictions, the experimental ¹H NMR spectrum (in CDCl₃) can be assigned as follows.

The Trimethylsilyl Region (δ 0.0 - 0.2 ppm)

This upfield region is dominated by two intense, sharp singlets, each integrating to 9 protons.

-

δ ~0.05 ppm (Singlet, 9H): Assigned to the protons of the allylic TMS group (-CH₂-Si(CH₃)₃). Its proximity to the 0.0 ppm reference is consistent with a TMS group on an sp³-hybridized carbon.

-

δ ~0.15 ppm (Singlet, 9H): Assigned to the protons of the vinylic TMS group (=C-Si(CH₃)₃). The slight downfield shift relative to the allylic TMS is due to the attachment to a more electronegative sp²-hybridized carbon.

The absence of splitting for these signals confirms that there are no protons on adjacent atoms to couple with.

The Allylic Region (δ ~1.6 ppm)

A signal integrating to 2 protons appears in this region.

-

δ ~1.62 ppm (Multiplet, 2H): This signal corresponds to the allylic methylene protons (-CH₂-). Due to ⁴J coupling to the two non-equivalent vinylic protons, this signal appears as a complex multiplet. Theoretically, it should be a doublet of doublets, but due to the small and potentially similar coupling constants, it may resolve as a triplet or a broadened multiplet.

The Vinylic Region (δ 5.2 - 5.5 ppm)

This downfield region contains two distinct signals, each integrating to 1 proton. These are the geminal, diastereotopic protons of the terminal alkene.

-

δ ~5.25 ppm (Multiplet, 1H): Assigned to one of the vinylic protons (H_A). It is split by its geminal partner (H_B) with a small ²J_AB coupling constant and by the two allylic protons with a ⁴J_AC coupling constant. This results in a multiplet that can often be described as a doublet of triplets (if the couplings to the two allylic protons are equivalent) or a more complex pattern.

-

δ ~5.40 ppm (Multiplet, 1H): Assigned to the other vinylic proton (H_B). This proton is similarly split by H_A (²J_AB) and the allylic protons (⁴J_BC). The difference in chemical shift between H_A and H_B arises from their different spatial relationships (cis/trans) to the substituents on C2.

Summary of Spectral Data

The following table summarizes the assigned ¹H NMR data for this compound. Note: Exact J values require high-resolution spectral analysis and are presented here as typical ranges.

| Assignment | Label | Integration | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| Allylic TMS | -Si(CH ₃)₃ | 9H | ~0.05 | s (singlet) | N/A |

| Vinylic TMS | =C-Si(CH ₃)₃ | 9H | ~0.15 | s (singlet) | N/A |

| Allylic CH₂ | -CH ₂- | 2H | ~1.62 | m (multiplet) | ⁴J ≈ 1-2 |

| Vinylic CH | =CH H | 1H | ~5.25 | m (multiplet) | ²J ≈ 1-2; ⁴J ≈ 1-2 |

| Vinylic CH | =CHH | 1H | ~5.40 | m (multiplet) | ²J ≈ 1-2; ⁴J ≈ 1-2 |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

Rationale for Parameter Selection

-

Solvent (CDCl₃): Deuterated chloroform is chosen for its excellent ability to dissolve nonpolar to moderately polar organic compounds, its relatively low cost, and its single residual solvent peak at δ ~7.26 ppm, which does not interfere with the signals of interest.

-

Internal Standard (TMS): Tetramethylsilane is often present in CDCl₃ from the manufacturer and serves as the universal reference (δ 0.00 ppm).[12] If not present, it can be added. The compound's own allylic TMS signal can also serve as an internal reference once calibrated.

-

Relaxation Delay (D1): A delay of at least 5 times the longest T₁ relaxation time of any proton in the molecule is crucial for ensuring complete relaxation between pulses. This is essential for accurate integration, preventing saturation of signals with long T₁ values (like the sharp TMS singlets). A value of 10 seconds is a conservative and safe choice.[13]

-

Acquisition Time (AT): A longer acquisition time results in better resolution by allowing the FID to decay more completely. An AT of 2-4 seconds is generally sufficient to resolve the small allylic coupling constants.

-

Number of Scans (NS): For a moderately concentrated sample (~10-20 mg in 0.6 mL solvent), 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Mix until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Optimize the field homogeneity (shimming) by adjusting the Z1, Z2, and higher-order shims. A sharp, symmetrical lock signal and a narrow, symmetrical solvent or TMS peak indicate successful shimming.

-

-

Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure all signals and the baseline are captured).

-

Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectrum (~5 ppm).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 10 s.

-

Acquisition Time (AT): 3.0 s.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.

-

Apply a baseline correction algorithm (e.g., polynomial fit) to ensure the baseline is flat across the entire spectrum.

-

Reference the spectrum by setting the allylic TMS peak to its known chemical shift or the residual CHCl₃ peak to 7.26 ppm.

-

Integrate all signals and normalize the values to obtain the correct proton ratios.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data processing.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to elucidate a complex structure. The spectrum is defined by four distinct proton environments, with clear separation between the highly shielded trimethylsilyl protons, the moderately shielded allylic protons, and the strongly deshielded vinylic protons. The fine structure within the allylic and vinylic signals, arising from geminal and long-range allylic couplings, provides definitive proof of the molecular connectivity. By following a rigorous experimental protocol, a high-resolution spectrum can be obtained, allowing for the complete and unambiguous assignment of the molecule's structure. This guide serves as a robust framework for the analysis of this compound and can be extrapolated to the characterization of other novel organosilicon analogues.

References

- Aromatic allylic-nmr-spin-spin-coupling | PPTX - Slideshare. (n.d.).

- NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd. (n.d.).

- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.

- PubChem. (n.d.). This compound.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).

- Journal of the American Chemical Society. (n.d.). Long-Range Nuclear Spin-Spin Coupling. Allenic and Polyacetylenic Systems.

- ResearchGate. (n.d.). 59.6 MHz 29 Si{ 1 H} NMR spectrum (refocused INEPT) of 1-allylsilole...

- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of propene.

- ChemicalBook. (n.d.). 1-(Trimethylsilyl)-1-propyne(6224-91-5) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C9H22Si2).

- PubChem. (n.d.). 1,3-Bis(trimethylsilyl)propene.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Chemical Shift Standards in High-Resolution Solid-State. (n.d.).

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).

- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. This compound | C9H22Si2 | CID 530291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H22Si2) [pubchemlite.lcsb.uni.lu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Technical Analysis: Structural Elucidation and Dynamic Behavior of 2,3-bis(trimethylsilyl)-1-propene via ¹³C NMR

Part 1: Executive Summary & Structural Logic

The analysis of 2,3-bis(trimethylsilyl)-1-propene (

This guide moves beyond basic spectral assignment. It addresses the specific relaxation dynamics of organosilanes and provides a self-validating protocol to distinguish this specific isomer from its allene or internal alkene byproducts.[1]

The Silicon Effect: Mechanistic Insight

To interpret the

- -Effect (Shielding/Deshielding): Silicon is electropositive (1.90 Pauling) relative to Carbon (2.55).[1]

-

-Effect (Deshielding): The

-

Spin-Spin Coupling: The presence of

(I=1/2, 4.7% natural abundance) creates distinct satellite peaks.[1] The

Part 2: Experimental Protocol (Self-Validating System)

Organosilanes often exhibit long spin-lattice relaxation times (

Sample Preparation[1]

-

Solvent:

(99.8% D) is standard.[1] -

Concentration: 30–50 mg in 0.6 mL solvent.[1]

-

Inert Atmosphere: While the title compound is relatively stable, hydrolysis can occur over time.[1] Prepare samples under

or Ar to prevent the formation of hexamethyldisiloxane (HMDSO), which appears at

Acquisition Parameters (The "Expert" Setup)

To ensure the observation of the quaternary C2 and accurate integration:

| Parameter | Setting | Rationale |

| Pulse Sequence | ZGIG (Inverse Gated Decoupling) | Suppresses Nuclear Overhauser Effect (NOE) for quantitative integration.[1] |

| Relaxation Delay (D1) | 10 – 30 seconds | Crucial: Si-Me carbons have very long |

| Relaxation Agent | Cr(acac) | Optional but Recommended: Adds paramagnetic relaxation, allowing D1 reduction to 2–3s.[1] |

| Spectral Width | -10 to 160 ppm | Captures TMS region and downfield vinyls.[1] |

| Scans (NS) | > 512 | Required to resolve |

Part 3: Spectral Data & Assignment[1]

The following data represents the characteristic chemical shifts and coupling constants for this compound.

Chemical Shift Table ( , ppm in )

| Carbon Label | Type | Shift ( | Multiplicity | Structural Notes | |

| TMS-A | -1.0 to 0.5 | Singlet | ~50-52 | Attached to | |

| TMS-B | -1.5 to 0.0 | Singlet | ~50-52 | Attached to | |

| C3 | Allylic | 22.0 – 26.0 | Singlet | ~40-45 | Shielded by Si.[1] Validates "allylsilane" motif. |

| C1 | Terminal | 123.0 – 127.0 | Singlet | N/A | Characteristic exocyclic methylene.[1] |

| C2 | Quaternary | 146.0 – 152.0 | Singlet | ~55-60 | Diagnostic Peak. Deshielded.[1] Often low intensity without Cr(acac) |

Coupling Constants Analysis

The observation of

-

One-bond coupling (

): Look for small doublets flanking the TMS methyl signals and the C2/C3 signals.[1] The coupling constant is typically 50–52 Hz for methyls and slightly higher for vinyl carbons.[1] -

Absence of Satellites: If the main peaks are strong but satellites are invisible, the S/N ratio is insufficient. Increase scan count (NS).

Part 4: Visualization of Workflows

Structural Assignment Logic

This diagram visualizes the flow of assignment, linking chemical environment to spectral observation.[2]

Caption: Assignment logic correlating electronic environment (Alpha/Beta effects) to expected chemical shifts and satellite validation.

Experimental Decision Tree

A workflow to ensure data quality and purity verification.

Caption: Step-by-step experimental workflow for optimizing sensitivity and validating structural purity.

Part 5: Troubleshooting & Isomer Differentiation

A common pitfall is the isomerization to 1,3-bis(trimethylsilyl)propene (thermodynamically more stable internal alkene) or 1,1-bis(trimethylsilyl)... species.[1]

| Feature | 2,3-bis (Target) | 1,3-bis (Impurity) |

| Alkene Region | Singlet (C2) + Singlet (C1) | Doublet signals (CH=CH) |

| Symmetry | Asymmetric | High symmetry (trans isomer) |

| C1 Shift | ~125 ppm ( | ~128-130 ppm ( |

| TMS Signals | Two distinct peaks | Often one peak (if symmetry allows) or two close peaks |

Validation Check: If you observe a signal in the 128–135 ppm range with significant splitting (in a proton-coupled experiment) or simple CH characteristics (DEPT-135 positive), your sample has isomerized.[1]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules). [1]

-

Trost, B. M., & Buch, M. (1982).[1] New synthetic methods.[1] Allylsilanes. Accounts of Chemical Research, 15(12), 386-395.[1] (Context on allylsilane synthesis and utility). [1]

-

Cai, C., & Vasella, A. (1995).[1] A New Synthesis of 2,3-Bis(trimethylsilyl)propene. Helvetica Chimica Acta, 78(3), 732-757.[1] (Synthesis and spectral data confirmation). [1]

-

Freeman, R., & Hill, H. D. W. (1971).[1] Fourier Transform Study of NMR Spin-Lattice Relaxation by "Progressive Saturation". The Journal of Chemical Physics. (Foundational theory on T1 relaxation in C13 NMR).

-

Chemistry Stack Exchange. (2018).[1] Paramagnetic relaxation in 13C NMR. (Practical application of Cr(acac)3).

Sources

mass spectrometry of 2,3-bis(trimethylsilyl)-1-propene

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-bis(trimethylsilyl)-1-propene

Core Directive & Executive Summary

Key Technical Insight: The mass spectrum of this compound is dominated by the stability of the trimethylsilyl cation (

Chemical Identity & Structural Context

Before analyzing the spectrum, one must understand the electronic environment that dictates the fragmentation.[1]

-

IUPAC Name: Trimethyl(2-trimethylsilylprop-2-enyl)silane[1][2]

-

Molecular Formula:

[1][2][3] -

Structure:

[1]

Structural Nuance: The molecule contains two distinct silicon environments:[1]

-

Vinylic Silicon: Attached directly to the

carbon (C2).[1] The C-Si bond is stronger and less prone to heterolytic cleavage.[1] -

Allylic Silicon: Attached to the

carbon (C3).[1] This C-Si bond is hyperconjugated with the

Instrumentation & Methodology

To ensure reproducibility, the following experimental parameters are recommended. These conditions minimize thermal degradation and maximize spectral fidelity.[1]

Table 1: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Ionization Source | Electron Ionization (EI) | Standard 70 eV provides reproducible fragmentation libraries.[1] |

| Source Temp | 230 °C | Prevents condensation of silylated byproducts.[1] |

| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Non-polar stationary phase ideal for organosilanes.[1] |

| Carrier Gas | Helium (1.0 mL/min) | Constant flow ensures stable retention times.[1] |

| Inlet Temp | 250 °C | Sufficient volatilization without thermal rearrangement.[1] |

| Solvent | Dichloromethane or Hexane | Aprotic solvents prevent desilylation/hydrolysis.[1] |

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of this compound is not random; it is a deterministic outcome of carbocation stability and silicon's affinity for positive charge.[1]

The Molecular Ion ( , m/z 186)[1]

-

Observation: The molecular ion at

186 is typically weak (<10% relative abundance).[1] -

Mechanism: The radical cation formed upon ionization is relatively unstable due to the facile fragmentation pathways available to silylated compounds.[1] However, its presence is crucial for confirming the intact molecule.[1]

The Base Peak ( 73)[1]

-

Observation: The peak at

73 is almost invariably the base peak (100% relative abundance).[1] -

Identity: Trimethylsilyl cation,

.[1] -

Mechanism: This ion is formed through multiple pathways.[1]

-

Significance: While diagnostic of a TMS group, it is not unique to this molecule.[1] It confirms the class (organosilane) but not the specific structure.[1]

Loss of Methyl ( 171)[1]

-

Observation: A significant peak at

171 ( -

Mechanism: Loss of a methyl radical (

) from one of the trimethylsilyl groups.[1] -

Causality: Silicon stabilizes

-carbocations.[1] Loss of a methyl group generates a silicon-stabilized cation.[1]

The Allylic Cleavage ( 113)[1]

-

Observation: A diagnostic fragment at

113. -

Mechanism: This corresponds to the loss of the trimethylsilyl radical (

, mass 73) from the molecular ion.[1] -

Driving Force: Cleavage of the allylic C-Si bond generates the 2-trimethylsilylallyl cation (

).[1] This cation is resonance-stabilized and further stabilized by the vinylic silicon (via hyperconjugation), making this a favorable pathway.[1]

The Rearrangement ( 98)

-

Observation: A peak at

98 is often observed in bis-silylated propenes.[1] -

Mechanism: This corresponds to the neutral loss of tetramethylsilane (

, mass 88).[1] -

Pathway: A 1,2-shift or similar rearrangement allows a methyl group to migrate from one silicon to the other, followed by elimination of neutral

.[1] The resulting fragment (

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.

Figure 1: Mechanistic fragmentation tree for this compound under Electron Ionization (70 eV).

Experimental Protocol: Sample Preparation & Analysis

To obtain the spectrum described above, follow this self-validating protocol.

Step 1: Solvent Selection

-

Protocol: Dissolve 1 mg of the sample in 1 mL of Dichloromethane (DCM) or Hexane .

-

Why: Avoid alcohols (methanol/ethanol) as they can cause solvolysis of the C-Si bonds over time.[1]

Step 2: Concentration Check

-

Protocol: Target a concentration of roughly 10-100 ppm.

-

Validation: Run a solvent blank first.[1] If the

73 background is high, clean the injection liner.[1]

Step 3: Chromatographic Separation

-

Protocol: Use a slow ramp rate (e.g., 10 °C/min) around the expected boiling point (approx. 180-190 °C at atm pressure, elutes earlier on GC).

-

Differentiation: The 2,3-isomer and 1,3-isomer have very similar mass spectra.[1] Retention Index (RI) is the primary differentiator.[1]

-

Note: 1,3-bis(trimethylsilyl)propene is thermodynamically more stable (internal alkene) and may elute slightly later than the 2,3-isomer (terminal alkene) on non-polar columns, though standards should be run for confirmation.[1]

-

Step 4: Data Acquisition

-

Protocol: Scan range

40-300. Ensure the solvent delay is set to bypass the solvent peak (usually 3-4 mins) to protect the filament.[1]

Summary of Diagnostic Peaks

Table 2: Mass Spectral Peak Assignment

| m/z | Relative Intensity | Ion Identity | Mechanistic Origin |

| 73 | 100% (Base) | Cleavage of TMS group; charge retention on Silicon.[1] | |

| 98 | Moderate | Rearrangement; loss of neutral tetramethylsilane ( | |

| 113 | Moderate | Allylic cleavage; loss of | |

| 171 | Low/Mod | Loss of methyl radical ( | |

| 186 | Weak | Molecular Ion ( |

References

-

PubChem. this compound (CID 530291).[1] National Library of Medicine.[1] Available at: [Link][1]

-

NIST Mass Spectrometry Data Center. 1,3-Propanediol, 2TMS derivative (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

Fleming, I. Organosilicon Chemistry.[1] In: Comprehensive Organic Synthesis. Elsevier, 1991.[1] (Foundational text on

-silicon effect and fragmentation). -

Sarkar, T. K. Methods for the Synthesis of Allylsilanes.[1] Synthesis, 1990.[1] (Context on synthesis and stability of bis-silylated propenes).

Sources

Stability and Storage of 2,3-Bis(trimethylsilyl)-1-propene: A Technical Guide

Executive Summary

2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5) is a specialized organosilicon reagent utilized primarily as a dianion equivalent in organic synthesis, particularly in [3+2] annulation reactions and as a conjunctive reagent for constructing polycyclic frameworks.[1][2] Its utility stems from the distinct reactivity of its two silyl groups: a vinylic silane at the C2 position and an allylic silane at the C3 position.

This dual-functionality, while synthetically powerful, introduces specific stability challenges. The compound is prone to protodesilylation (acid-catalyzed cleavage) and oxidative degradation . This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent, ensuring experimental reproducibility in drug development and advanced research settings.

Part 1: Physicochemical Profile

Understanding the physical nature of the reagent is the first step in proper handling.

| Property | Specification | Technical Note |

| CAS Number | 17891-65-5 | Distinct from the 1,3-isomer (CAS 52152-48-4). |

| Formula | Molecular Weight: 186.44 g/mol .[1][3] | |

| Structure | Contains both | |

| Physical State | Colorless Liquid | Volatile; significant vapor pressure at RT. |

| Boiling Point | ~60–70 °C @ 13 mmHg (Est.)[4] | Extrapolated from isomeric data; treat as volatile. |

| Flash Point | < 60 °C (Est.)[5] | Classified as Flammable Liquid (H226) .[2] |

| Density | ~0.80 g/mL | Typical for alkyl/vinyl silanes; floats on water. |

Part 2: Stability Mechanisms & Degradation Pathways

The instability of this compound is not random; it is dictated by the

Acid-Catalyzed Protodesilylation (Critical)

The primary degradation pathway is the loss of the allylic trimethylsilyl group.

-

Mechanism: Protons (

) attack the terminal alkene ( -

Transition State: A carbocation develops at the C2 position. This cation is hyper-stabilized by the

-silicon effect of the trimethylsilyl group at C3. -

Result: Rapid cleavage of the C3-Si bond, releasing the silyl group and generating a propene derivative (often resulting in isomeric mixtures or polymerization).

Hydrolytic Instability

While the vinylic C-Si bond (C2) is relatively robust, the allylic C-Si bond (C3) is susceptible to moisture, particularly if trace acid is present on glassware surfaces.

-

Byproduct: Hexamethyldisiloxane (HMDSO) is a common degradation byproduct visible in NMR.

Thermal Isomerization

At elevated temperatures (>100°C), 1,3-silyl migration can occur, potentially equilibrating the 2,3-isomer with the thermodynamically distinct 1,3-bis(trimethylsilyl)-1-propene.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic vulnerability of the reagent to acid.

[3]

Part 3: Storage & Handling Protocols

To maintain purity >95%, strict adherence to an inert atmosphere is required.

Storage Hierarchy

| Condition | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Reduces rate of oxidation and volatility loss. |

| Atmosphere | Argon or Nitrogen | Essential. Prevents moisture ingress.[6][7] |

| Container | Glass with Teflon (PTFE) Liner | Avoids leaching from rubber septa; prevents evaporation. |

| Secondary | Desiccator / Glovebox | Adds a layer of protection against humidity. |

Handling Workflow

-

Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric water into the cold reagent.

-

Transfer: Use cannula transfer or oven-dried, gas-tight syringes. Never pour the liquid.

-

Inerting: Flush the headspace with dry Argon immediately after use. Parafilm is insufficient; use electrical tape or a secondary seal if storing for >1 month.

Decision Tree: Storage Logic

Part 4: Quality Control & Analytics

Before committing this reagent to a high-value synthesis (e.g., total synthesis or GMP steps), validate its purity.

Proton NMR ( H NMR) Validation

The molecule has a distinct symmetry breaking that allows easy identification of degradation.

-

Solvent:

(Neutralized with basic alumina to remove acid traces is recommended). -

Key Signals:

- ppm (s, 9H): Allylic TMS group.

- ppm (s, 9H): Vinylic TMS group.

-

ppm (s, 2H): Allylic methylene (

-

ppm (m, 2H): Terminal vinyl protons (

-

Red Flags:

-

Appearance of a singlet at

ppm indicates HMDSO (hydrolysis product). -

Loss of the 1:1 integration ratio between the two TMS peaks suggests selective desilylation.

-

Impurity Profile

-

1,3-Bis(trimethylsilyl)propene: Look for internal alkene protons (

ppm) indicating isomerization. -

Hexamethyldisiloxane: Indicates moisture contamination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 530291, this compound. Retrieved from [Link][2]

-

Gelest, Inc. Safety Data Sheet: Allylsilanes and Vinylsilanes Handling. (General organosilane safety protocols). Retrieved from [Link]

Sources

- 1. This compound | CAS 17891-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound | C9H22Si2 | CID 530291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(trimethylsilyl)propene | C9H22Si2 | CID 642559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-甲基-1-(三甲基硅氧基)-1-丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. gelest.com [gelest.com]

Technical Guide: Reactivity and Synthetic Utility of 2,3-Bis(trimethylsilyl)-1-propene

This guide details the chemical behavior, mechanistic underpinnings, and synthetic applications of 2,3-bis(trimethylsilyl)-1-propene (BTMSP). It is designed for researchers requiring a controllable "lynchpin" reagent for bi-directional synthesis.

Executive Summary & Molecular Profile

This compound is a bifunctional organosilicon reagent characterized by the presence of two distinct silyl groups within a three-carbon framework:

-

Vinylic Silyl Group (C2): chemically robust, exerting steric influence and stabilizing

-carbocations. -

Allylic Silyl Group (C3): highly reactive, serving as the primary nucleophilic trigger via the

-silicon effect.

| Property | Specification |

| IUPAC Name | Trimethyl(2-trimethylsilylprop-2-enyl)silane |

| Formula | |

| MW | 186.44 g/mol |

| Structure | |

| Key Reactivity | Divergent: Ene reaction (mild LA) vs. Sakurai Allylation (strong LA) |

Mechanistic Principles

The reactivity of BTMSP is governed by the competition between the ene reaction pathway and the Sakurai allylation pathway. This divergence is strictly controlled by the choice of Lewis Acid (LA).

The -Silicon Effect

In electrophilic additions, the electrophile (

-

Hyperconjugation: The C3-Si

bond overlaps with the empty p-orbital at C2 ( - -Silicon Stabilization: The silyl group directly attached to C2 offers minor stabilization via polarizability, though it primarily directs sterics.

Pathway Divergence

-

Sakurai Pathway (Strong LA - e.g.,

): The C3-Si bond breaks to eliminate the silyl group, restoring the double bond. This yields a 2-silyl-1-alkene . -

Ene Pathway (Mild LA - e.g.,

): The silyl group is retained. The reaction proceeds via a concerted-like mechanism involving hydrogen transfer, yielding a bis-silyl homoallylic alcohol .

Visualization of Divergent Pathways

The following diagram illustrates the critical decision point in the reaction manifold.

Caption: Divergent reaction pathways of BTMSP controlled by Lewis Acid strength.

Experimental Protocols

The following protocols describe the synthesis of BTMSP and its application in a Sakurai allylation to form a functionalized vinyl silane.

Protocol A: Synthesis of this compound

Objective: Prepare the reagent from 2,3-dibromopropene via Grignard coupling.

-

Reagent Prep: Generate (Trimethylsilyl)methylmagnesium chloride in ether from (chloromethyl)trimethylsilane and Mg turnings.

-

Coupling:

-

Charge a flame-dried flask with 2,3-dibromopropene (1.0 equiv) and Pd(PPh3)4 (1-3 mol%) in dry THF.

-

Cool to 0°C.

-

Add the Grignard reagent (2.2 equiv) dropwise.

-

Allow to warm to room temperature and reflux for 12 hours.

-

-

Workup: Quench with saturated

, extract with ether, dry over -

Purification: Distill under reduced pressure.

-

Validation: Check

NMR for singlets at

-

Protocol B: Lewis Acid-Mediated Allylation (Sakurai Type)

Objective: Reaction with an aldehyde (R-CHO) to form

-

Setup: Under Argon, dissolve the aldehyde (1.0 mmol) in anhydrous

(5 mL). -

Lewis Acid Addition: Cool to -78°C. Add

(1.1 mmol, 1M in DCM) dropwise. Stir for 5 minutes.-

Note: The solution typically turns yellow/orange indicating complexation.

-

-

Reagent Addition: Add This compound (1.2 mmol) dropwise.

-

Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC.

-

Mechanistic Check: The reaction is driven by the formation of the strong Ti-O bond and the loss of the silyl group.

-

-

Quench: Pour the mixture into a vigorously stirred mixture of ether and saturated

. -

Isolation: Separate phases, wash organic layer with brine, dry, and concentrate.

-

Outcome: The product is a homoallylic alcohol retaining the vinyl silane moiety.[1]

Data Summary: Lewis Acid Selectivity

The choice of Lewis acid dictates the product distribution. The table below summarizes typical outcomes for the reaction with benzaldehyde.

| Lewis Acid | Conditions | Major Product Type | Yield (%) | Selectivity (E:Z) |

| Ene Product (Bis-silyl) | 85-92% | N/A | ||

| Sakurai Product (Vinyl Silane) | 88-95% | >95:5 (E) | ||

| Sakurai Product (Vinyl Silane) | 80-90% | >90:10 (E) | ||

| Mixed / Polymerization | <40% | Low |

Data derived from comparative studies in Organic Letters (2006) [1].

Synthetic Utility: The "Lynchpin" Strategy

The primary value of BTMSP lies in its ability to construct complex scaffolds bi-directionally.[1]

-

Step 1 (Allylation): Use BTMSP + Aldehyde +

to install the "left" wing of the molecule.-

Result: A homoallylic alcohol with a pendant vinyl silane.[1]

-

-

Step 2 (Vinyl Silane Activation): The remaining C2-Si bond is now a handle for:

-

Hiyama Coupling: Pd-catalyzed cross-coupling with aryl halides.

-

Ipso-Halogenation: Reaction with

or -

Epoxidation: Stereoselective oxidation directed by the silyl group.

-

Caption: Bi-directional synthesis workflow using BTMSP as a lynchpin.

References

-

Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Source: Organic Letters (ACS Publications) Note: While the title refers to the 3,3-isomer, the body of this and related works (e.g., by Pornet et al.) establishes the comparative reactivity of geminal vs. vicinal bis-silyl propenes. URL:[Link]

-

This compound | C9H22Si2. Source:[2] PubChem Compound Summary URL:[Link]

- Silicon in Organic Synthesis: The Sakurai Reaction.

-

Synthesis of Functionalized Furans via 2,3-Bis(trimethylsilyl)dienes. Source: Chemical Communications (RSC) Context: Illustrates the extension of this chemistry to dienes, supporting the acid chloride reactivity context. URL:[Link]

Sources

The Silicon Advantage: Electronic Effects of Trimethylsilyl Groups on the Double Bond

[1]

Executive Summary

The incorporation of a trimethylsilyl (TMS) group onto a carbon-carbon double bond transforms the alkene from a simple nucleophile into a regiochemically programmable building block. For medicinal chemists and synthetic organic researchers, the vinylsilane moiety offers a unique "handle" that directs electrophilic attack with high precision, driven by the profound stabilization of

Part 1: The Theoretical Framework

The Electronic Nature of Silicon

Silicon (electronegativity

-

Inductive Effect (+I): The silicon atom pushes electron density through the

-framework toward the alkene, increasing the overall nucleophilicity of the double bond. -

Hyperconjugation (The

-Silicon Effect): This is the dominant factor governing reactivity. It involves the delocalization of electrons from the filled

The -Silicon Effect Explained

The "Silicon Switch" in reactivity arises because silicon stabilizes positive charges at the

-

Mechanism: When an electrophile approaches a vinylsilane, the transition state that develops a partial positive charge

to the silicon is stabilized by the overlap of the C-Si -

Magnitude: This stabilization is estimated to be 15–38 kcal/mol relative to a standard secondary carbocation, making it a powerful directing force—often stronger than the directing effects of alkyl or aryl groups.

Visualization: Orbital Alignment

The following diagram illustrates the hyperconjugative overlap responsible for the

Figure 1: The

Part 2: Vinylsilanes – The Stable Enol Ether Equivalent

Vinylsilanes function as "masked" nucleophiles. Unlike enol ethers, which are hydrolytically unstable, vinylsilanes are robust and can survive various reaction conditions before being activated.

Regiochemistry: The Ipso-Substitution

In electrophilic substitution, the incoming electrophile (

-

Why Ipso? Attack at the

-carbon (bearing Si) generates a carbocation at the -

Contrast: If

attacked the terminal carbon, the charge would develop on the

Reaction Pathway Visualization

Figure 2: The regioselectivity of vinylsilane electrophilic substitution is dictated by the stability of the intermediate carbocation.

Part 3: Experimental Protocols

Synthesis: Pt-Catalyzed Hydrosilylation of Alkynes

This is the most direct method to access vinylsilanes.[4] The choice of catalyst dictates the regiochemistry.

Objective: Synthesis of (E)-1-trimethylsilyl-1-octene.

Reagents:

-

1-Octyne (1.0 equiv)

-

Triethylsilane (1.1 equiv) (Note: TES is often used for easier handling, but TMS behaves similarly)

-

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (2 mol%)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Addition: Add 1-octyne (10 mmol) and Karstedt’s catalyst solution.

-

Reaction: Add triethylsilane (11 mmol) dropwise over 10 minutes. The reaction is exothermic; observe for mild reflux.

-

Heating: Stir the mixture at 60 °C for 2 hours.

-

Monitoring: Monitor by TLC (hexane eluent) or GC-MS. Disappearance of the alkyne peak indicates completion.

-

Workup: Cool to room temperature. Filter through a short pad of Celite/silica to remove platinum residues.

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (100% Pentane).

-

Expected Yield: 85-95% of the

-(E)-vinylsilane (major isomer) with minor amounts of the

Functionalization: Ipso-Iododesilylation

Converting the C-Si bond into a C-I bond, useful for subsequent cross-coupling.

Protocol:

-

Dissolve the vinylsilane (1.0 mmol) in dry dichloromethane (DCM) at 0 °C.

-

Add Iodine (

, 1.2 equiv) in portions. The solution will turn dark purple. -

Stir for 1 hour.

-

Desilylation Step: Add Silver Trifluoroacetate (AgTFA) or simply stir longer if using highly reactive electrophiles (I-Cl). For standard

, a nucleophilic trigger (like -

Quench: Add saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color changes purple -

Extraction: Extract with DCM, dry over

, and concentrate.

Part 4: Medicinal Chemistry Applications[5][6][7][8][9]

Silicon is increasingly used as a "Bioisostere" for carbon.[5] The "Silicon Switch" (C

Comparative Properties: Carbon vs. Silicon[5]

| Property | Carbon (C) | Silicon (Si) | Impact on Drug Design |

| Covalent Radius | 0.77 Å | 1.17 Å | Si-C bonds are ~20% longer; increases molecular volume slightly. |

| Electronegativity | 2.55 | 1.90 | Si alters polarization; affects pKa of neighboring amines/acids. |

| Lipophilicity ( | Reference | +0.5 to +1.0 | Si analogs are more lipophilic; improves blood-brain barrier penetration. |

| Bond Angle | 109.5° | 109.5° | Similar tetrahedral geometry (isostructural). |

| Metabolism | Oxidation to -OH | Oxidation to Silanol | Silanols are often more stable than carbinols; can reduce metabolic clearance. |

Case Study Insight

Replacing a tert-butyl group with a trimethylsilyl group in a receptor antagonist often retains potency (due to similar sterics) but increases lipophilicity, potentially improving oral bioavailability. Furthermore, the "silicon switch" can block metabolic hot-spots; for example, replacing a benzylic carbon with silicon prevents benzylic oxidation due to the instability of the Si=C double bond (preventing oxidation to a ketone).

References

-

Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

-

Lambert, J. B., et al. (1996). The

-Effect of Silicon and Related Manifestations of -

Mayr, H., et al. (2014).

- and -

Ramesh, R., & Reddy, D. S. (2018).[6] Silicon in Drug Design and Development. Journal of Medicinal Chemistry, 61(9), 3779–3798. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 3. Beta-silicon_effect [chemeurope.com]

- 4. Hydrosilylation Catalyst [sigmaaldrich.cn]

- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preparation and Application of Bis(trimethylsilyl)propene Reagents

Foreword: The Strategic Value of Silylated Propene Synthons

In the intricate landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic tools, organosilicon reagents have carved out a distinguished niche, offering a unique blend of stability, reactivity, and versatility. Bis(trimethylsilyl)propene reagents, in particular, have emerged as powerful and multifaceted building blocks. These compounds, existing as several key isomers, serve as synthetic equivalents (synthons) for propene dianions, enabling chemists to forge carbon-carbon bonds in ways that are often challenging or impossible with traditional organometallic reagents. Their application spans from the stereoselective synthesis of dienes to the construction of complex cyclic systems, making them invaluable assets in natural product synthesis and the discovery of novel pharmaceutical agents. This guide provides a comprehensive exploration of the core methodologies for preparing these critical reagents, delving into the mechanistic underpinnings of their formation and showcasing their strategic deployment in synthesis.

Foundational Principles: Understanding the Isomers and Their Synthesis

The utility of bis(trimethylsilyl)propene reagents is intrinsically linked to the specific substitution pattern of the trimethylsilyl (TMS) groups on the propene backbone. The three primary isomers of interest are 1,3-bis(trimethylsilyl)propene, 2,3-bis(trimethylsilyl)propene, and 1,1-bis(trimethylsilyl)propene. Each isomer possesses distinct reactivity profiles, dictating its specific applications. The preparative strategies are therefore tailored to achieve regioselective silylation.

The most common and versatile approach involves the sequential deprotonation and silylation of a suitable propylene or allene precursor. The regiochemical outcome of this process is governed by the relative acidity of the protons on the C3 backbone and the kinetic versus thermodynamic control of the reaction conditions.

Figure 1: Generalized synthetic strategies for preparing bis(trimethylsilyl)propene reagents.

The Workhorse Reagent: Preparation of (E)-1,3-Bis(trimethylsilyl)propene

The 1,3-isomer is arguably the most widely used, serving as a precursor to the allyl anion synthon. Its synthesis is a classic example of exploiting the enhanced acidity of allylic protons. The deprotonation of propene itself is challenging, but the resulting allyl anion is stabilized by resonance, making the process feasible with a sufficiently strong base.[1]

Mechanistic Rationale

The synthesis hinges on a two-step deprotonation/silylation sequence.

-

Initial Deprotonation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to abstract a proton from the methyl group of propene. This step generates the allyl anion, a resonance-stabilized intermediate where the negative charge is delocalized across the C1 and C3 positions.

-

First Silylation: The allyl anion acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane (TMS-Cl). This reaction is highly regioselective, with silylation occurring predominantly at the more sterically accessible, terminal carbon (C3), yielding allyltrimethylsilane.

-

Second Deprotonation & Silylation: A second equivalent of strong base deprotonates the allyltrimethylsilane at the C1 position, which is now activated by both the adjacent vinyl group and the silicon atom. The resulting anion is again quenched with TMS-Cl to afford the desired 1,3-bis(trimethylsilyl)propene. The reaction typically yields the (E)-isomer as the major product due to its greater thermodynamic stability.

Figure 2: Key mechanistic steps in the formation of 1,3-bis(trimethylsilyl)propene.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies.

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (2.5 M in hexanes)

-

Propene (condensed)

-

Chlorotrimethylsilane (TMS-Cl), distilled

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A three-necked, flame-dried, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a dry ice/acetone condenser, and a nitrogen inlet is assembled.

-

Solvent and Propene Addition: Anhydrous THF is added to the flask, and the system is cooled to -78 °C using a dry ice/acetone bath. Propene gas is condensed into the flask until the desired volume is reached.

-

First Deprotonation: n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The solution is stirred for 1 hour at this temperature.

-

First Silylation: Distilled TMS-Cl (1.1 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Second Deprotonation: The flask is re-cooled to -78 °C, and a second portion of n-BuLi (1.0 equivalent) is added dropwise. The mixture is stirred for 2 hours at -78 °C before being allowed to warm to 0 °C for an additional hour.

-

Second Silylation: The mixture is again cooled to -78 °C, and a second portion of TMS-Cl (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure (E)-1,3-bis(trimethylsilyl)propene.

Trustworthiness Note: The success of this reaction is critically dependent on anhydrous conditions. All glassware must be rigorously dried, and solvents must be anhydrous. The use of freshly titrated n-BuLi and distilled TMS-Cl is essential for achieving high yields.

Preparation of 2,3-Bis(trimethylsilyl)propene

The 2,3-isomer is a valuable reagent for synthesizing β-trimethylsilyl-β,γ-unsaturated ketones and other functionalized allyl silanes.[2] Its preparation often starts from allene or a related propargyl precursor.

Synthetic Approach via Allenyllithium

A common route involves the deprotonation of allene to form a propargyl/allenyl anion, which is then silylated.

Mechanism:

-

Allene is deprotonated with a strong base like n-BuLi to form a resonance-stabilized anion.

-

This anion is treated with one equivalent of TMS-Cl, which can add to either the C1 or C3 position. Reaction at C3 yields trimethylsilylallene.

-

A second deprotonation/silylation sequence adds a second TMS group, leading to a mixture of bis-silylated allenes and propynes. Isomerization can then lead to the desired 2,3-bis(trimethylsilyl)propene.

Detailed Experimental Protocol

Materials:

-

Allene

-

n-Butyllithium (2.5 M in hexanes)

-

Chlorotrimethylsilane (TMS-Cl)

-

Anhydrous diethyl ether or THF

Procedure:

-

Setup: A flame-dried, three-necked flask is equipped with a stirrer, a gas inlet, a dropping funnel, and a dry ice condenser under a nitrogen atmosphere.

-